molecular formula C21H15NO3 B2708919 6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 100891-99-4

6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2708919
CAS RN: 100891-99-4
M. Wt: 329.355
InChI Key: HSZFUMOBSYDLLF-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione, also known as TTA-390 or TTA-A2, is a synthetic compound that belongs to the class of benzo[d][2]benzazepine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Pharmacological Properties

The synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones, a structurally related compound, has been explored as antagonists of N-methyl-D-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. The synthesis involved a Schmidt reaction followed by demethylation, with the pharmacological properties characterized by their antagonist effects on NMDA and AMPA receptors, suggesting potential applications in neurological research and drug development (Guzikowski et al., 1997).

Regioselective Preparation

A study focused on the regioisomeric preparation of 5-amino- and 6-amino- 1,3-benzoxazole-4,7-diones from symmetrical diaminophenol and aminoresorcinol, highlighting the chemical versatility and potential for developing new compounds with various biological activities (Bréhu et al., 2005).

Novel Alkaloid Isolation

Moschamide, a novel alkaloid with a similar structural motif, was isolated from the seeds of Centaurea moschata. This compound's discovery underscores the importance of structural analogs like 6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione in identifying new biologically active molecules (Sarker et al., 1998).

Microbial Reduction and Synthesis

Research into the stereospecific microbial reduction of related compounds has provided insights into achieving high optical purity in synthesis, which is crucial for the development of pharmaceuticals with specific chiral properties (Patel et al., 1991).

Heterocyclic Liquid Crystals

Studies on heterocyclic liquid crystals incorporating 1,3-oxazepine-4,7-dione cores, related to the structural framework of this compound, have been conducted. These investigations provide valuable information for the development of advanced materials with potential applications in displays and electronic devices (Yeap et al., 2010).

properties

IUPAC Name

6-(2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c1-25-19-13-7-6-12-18(19)22-20(23)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(22)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZFUMOBSYDLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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